

Chaetoglobosin E literature review

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Compound of Interest

Compound Name: *Chaetoglobosin E*

Cat. No.: B12298459

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An In-depth Technical Guide to **Chaetoglobosin E**

Introduction

Chaetoglobosin E is a fungal secondary metabolite belonging to the cytochalasan alkaloid class.^[1] These compounds are characterized by a molecular structure that includes a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.^{[1][2]} First isolated from fungi such as *Chaetomium globosum* and *Chaetomium madrasense*, **Chaetoglobosin E** has garnered significant attention within the scientific community for its potent and diverse biological activities, particularly its anti-tumor properties.^{[1][3][4]} This technical guide provides a comprehensive review of the existing literature on **Chaetoglobosin E**, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Biological Activities

Chaetoglobosin E exhibits a range of biological effects, with its anti-cancer activity being the most extensively studied. It also demonstrates antifungal and phytotoxic properties.

- **Antitumor Activity:** **Chaetoglobosin E** has shown potent cytotoxicity against a variety of cancer cell lines, including esophageal squamous cell carcinoma (ESCC), lung cancer, colon cancer, breast cancer, and prostate cancer.^{[3][5][6]} Its primary mechanisms involve inducing cell cycle arrest, apoptosis, autophagy, and a form of inflammatory cell death known as pyroptosis.^{[3][7]}

- **Antifungal Activity:** The compound has displayed inhibitory effects against several plant pathogenic fungi, suggesting potential applications in agriculture.[\[8\]](#)[\[9\]](#)
- **Phytotoxicity:** **Chaetoglobosin E** has been reported to inhibit the growth of certain plant seedlings, indicating phytotoxic effects.[\[10\]](#)
- **Enzyme Inhibition:** Recent studies have shown that **Chaetoglobosin E** can act as an inhibitor of acetylcholinesterase (AChE), suggesting a potential, though less explored, role in neurodegenerative disease research.[\[5\]](#)

Quantitative Biological Data

The biological activity of **Chaetoglobosin E** has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀), half-maximal effective concentration (EC₅₀), and minimum inhibitory concentration (MIC) values.

Table 1: Cytotoxicity Data (IC₅₀)

Cell Line	Cancer Type	IC ₅₀ Value (μM)	Reference
KYSE-30	Esophageal Squamous Cell Carcinoma	2.57	[3] [11]
PC-3	Prostate Cancer	2.32	[5]
HCT116	Human Colon Cancer	> 3.15	[10]
MDA-MB-435	Melanoma	> 40	[8]
SGC-7901	Gastric Cancer	> 40	[8]
LNCaP	Human Prostate Cancer	0.62	[6]
B16F10	Mouse Melanoma	2.78	[6]
K562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, HeLa, MOLT-4	Various Cancer Types	1.4 - 9.2	[6] [12]

Table 2: Enzyme Inhibition Data (IC₅₀)

Enzyme	IC ₅₀ Value (μM)	Reference
Acetylcholinesterase (AChE)	4.15	[5]

Table 3: Antifungal Activity (EC₅₀ & MIC)

Fungal Species	Metric	Value (μg/mL)	Value (μM)	Reference
Botrytis cinerea	EC ₅₀	0.40	-	[9]
C. gloeosporioides	MIC	-	23.58	[8][13]
R. solani	MIC	-	11.79	[8][13]

Mechanism of Action in Cancer

The anti-tumor effects of **Chaetoglobosin E** are multifactorial, stemming from its ability to interfere with critical cellular processes. The primary mechanism identified is the direct targeting and inhibition of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. This initial action triggers a cascade of downstream events.[3][7]

Inhibition of PLK1 and Cell Cycle Arrest

PLK1 is a serine/threonine kinase that plays a crucial role in mitosis. **Chaetoglobosin E** treatment significantly decreases the expression of PLK1.[3] This inhibition leads to the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from dividing.[3][7][11] This arrest is biochemically characterized by the downregulation of key cell cycle proteins, including Cyclin B1 and CDC2, and the upregulation of the cell cycle inhibitor p21.[7][11]

Induction of Apoptosis, Autophagy, and Pyroptosis

Inhibition of PLK1 by **Chaetoglobosin E** initiates multiple programmed cell death pathways:

- Apoptosis: It modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[3][7]

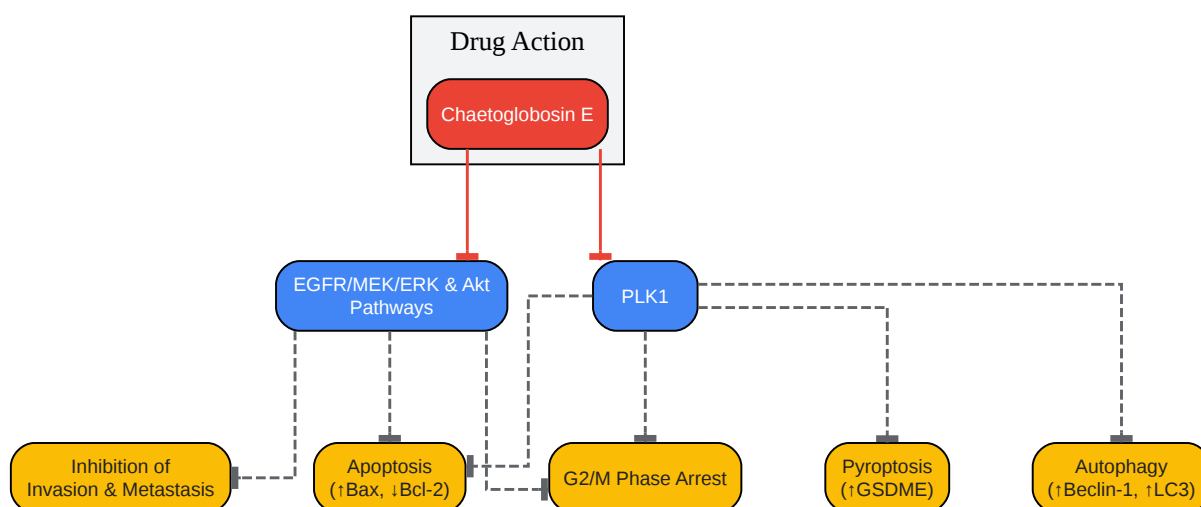
- Autophagy: The compound increases the expression of key autophagy markers Beclin-1 and LC3, indicating the induction of autophagic processes.[3][7]
- Pyroptosis: A key finding is that **Chaetoglobosin E** induces pyroptosis through the activation of Gasdermin E (GSDME).[3] The inhibition of PLK1 is directly linked to the activation of GSDME, representing a novel mechanism connecting cell cycle regulation with inflammatory cell death.[2][3]

Inhibition of EGFR/MEK/ERK and Akt Signaling

In addition to targeting PLK1, **Chaetoglobosin E** also suppresses pro-survival signaling pathways. It has been shown to decrease the phosphorylation levels of EGFR, MEK, ERK, and Akt, effectively inhibiting these critical pathways that are often overactive in cancer and contribute to cell proliferation and survival.[3]

Disruption of the Actin Cytoskeleton

As a member of the cytochalasan family, **Chaetoglobosin E** is known to interact with the actin cytoskeleton.[4][14] This disruption interferes with processes like cytokinesis, cell motility, and maintenance of cell shape.[15] This action also contributes to its anti-metastatic effects, which are observed through the modulation of invasion markers like E-cadherin and vimentin.[3][7]



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Caption: Signaling pathway of **Chaetoglobosin E** in cancer cells.

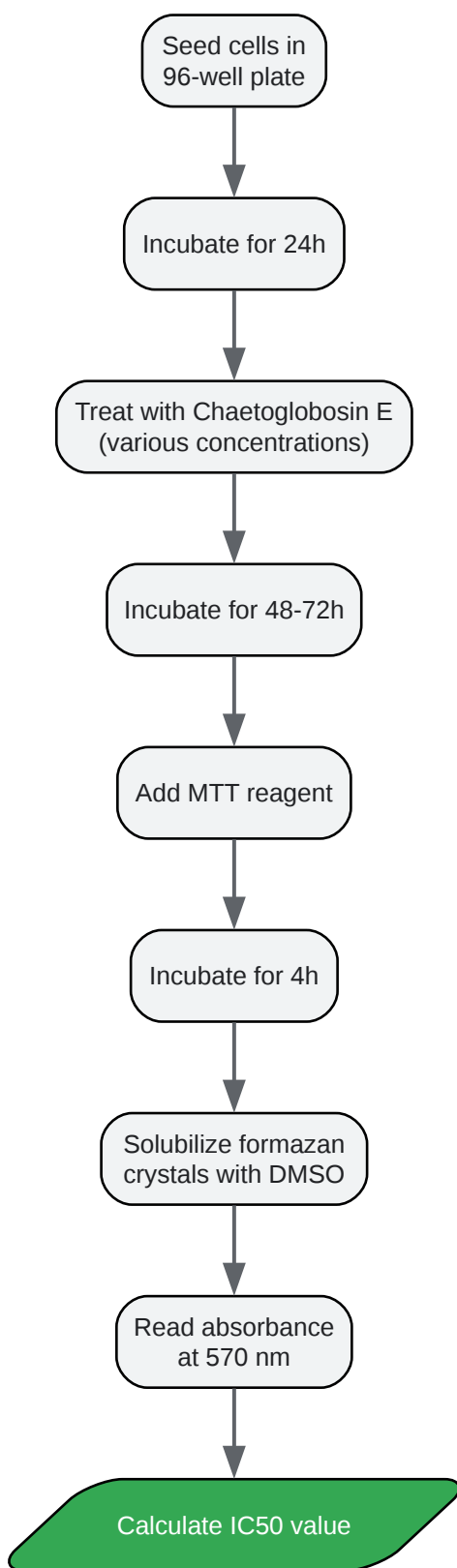
Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of **Chaetoglobosin E**.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Plate cells (e.g., KYSE-30, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Treatment:** Treat cells with various concentrations of **Chaetoglobosin E** (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.



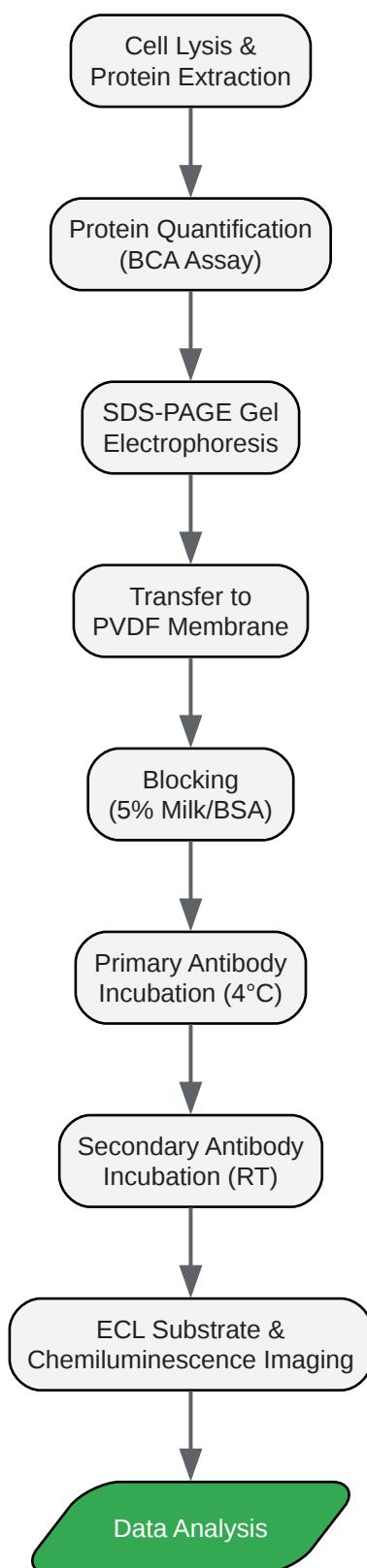
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Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins related to apoptosis, autophagy, and signaling pathways.

- **Protein Extraction:** Treat cells with **Chaetoglobosin E** for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, Bcl-2, Bax, LC3, p-Akt, Akt) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β -actin or GAPDH).



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Caption: General experimental workflow for Western Blot analysis.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

- Cell Treatment: Culture and treat cells with **Chaetoglobosin E** for 24-48 hours.
- Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

RNA Sequencing (RNA-seq)

This method is used to identify the specific gene expression changes induced by **Chaetoglobosin E**, leading to target identification like PLK1.[\[3\]](#)

- Sample Preparation: Seed cells (e.g., KYSE-30) and treat with **Chaetoglobosin E** (e.g., 8 μ M for 48 h).[\[3\]](#)[\[11\]](#)
- RNA Extraction: Lyse the cells using Trizol reagent and extract total RNA according to the manufacturer's protocol.[\[11\]](#)
- Quality Control: Assess RNA integrity and quantity using a Bioanalyzer and spectrophotometer.
- Library Preparation: Construct sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis: Perform bioinformatic analysis, including quality control of raw reads, mapping to a reference genome, and differential gene expression analysis to identify up- and down-regulated genes.

Conclusion

Chaetoglobosin E is a potent anti-tumor agent with a well-defined mechanism of action centered on the inhibition of the PLK1 kinase. This primary action triggers G2/M cell cycle arrest and activates multiple cell death pathways, including apoptosis, autophagy, and GSDME-mediated pyroptosis, while also suppressing crucial survival signaling. Its diverse biological activities, supported by quantitative data, establish it as a valuable lead compound for the development of novel cancer therapeutics. Further research could focus on its in vivo efficacy, pharmacokinetic properties, and potential synergistic effects with existing chemotherapeutic drugs to enhance clinical outcomes.[3]

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